Methyl 3-(4-(2-((3-methoxy-3-oxopropyl)amino)ethyl)piperazin-1-YL)propanoate
Description
Methyl 3-(4-(2-((3-methoxy-3-oxopropyl)amino)ethyl)piperazin-1-YL)propanoate is a complex organic compound that features a piperazine ring substituted with a methoxy-oxopropyl group
Properties
IUPAC Name |
methyl 3-[2-[4-(3-methoxy-3-oxopropyl)piperazin-1-yl]ethylamino]propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H27N3O4/c1-20-13(18)3-5-15-6-8-17-11-9-16(10-12-17)7-4-14(19)21-2/h15H,3-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJVQBQNXRSGWMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCNCCN1CCN(CC1)CCC(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H27N3O4 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.38 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(4-(2-((3-methoxy-3-oxopropyl)amino)ethyl)piperazin-1-YL)propanoate typically involves multi-step organic reactions. One common method includes the reaction of piperazine with 3-methoxy-3-oxopropylamine under controlled conditions to form the intermediate product. This intermediate is then esterified with methyl propanoate to yield the final compound. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Industrial methods may also incorporate advanced techniques such as continuous flow reactors to enhance the reaction rate and product consistency.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(4-(2-((3-methoxy-3-oxopropyl)amino)ethyl)piperazin-1-YL)propanoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Methyl 3-(4-(2-((3-methoxy-3-oxopropyl)amino)ethyl)piperazin-1-YL)propanoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which Methyl 3-(4-(2-((3-methoxy-3-oxopropyl)amino)ethyl)piperazin-1-YL)propanoate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-[(3-methoxy-3-oxopropyl)(methyl)amino]propanoate
- 3-[(2-Methoxycarbonyl-ethyl)-methyl-amino]-propionic acid methyl ester
Uniqueness
Methyl 3-(4-(2-((3-methoxy-3-oxopropyl)amino)ethyl)piperazin-1-YL)propanoate is unique due to its specific substitution pattern on the piperazine ring, which imparts distinct chemical and biological properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
